molecular formula C6H6N2O2 B586119 4-Nitroaniline-2,3,5,6-D4 CAS No. 64164-08-5

4-Nitroaniline-2,3,5,6-D4

Cat. No.: B586119
CAS No.: 64164-08-5
M. Wt: 142.15
InChI Key: TYMLOMAKGOJONV-RHQRLBAQSA-N
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Scientific Research Applications

Safety and Hazards

4-Nitroaniline-2,3,5,6-D4 is classified as a hazardous compound . It is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant .

Mechanism of Action

Target of Action

4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline

Mode of Action

It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Biochemical Pathways

For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .

Pharmacokinetics

It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .

Result of Action

4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Action Environment

It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .

Biochemical Analysis

Biochemical Properties

4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, this compound can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of this compound have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLOMAKGOJONV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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